Tetraphenylphthalic anhydride

Catalog No.
S1904931
CAS No.
4741-53-1
M.F
C32H20O3
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphenylphthalic anhydride

CAS Number

4741-53-1

Product Name

Tetraphenylphthalic anhydride

IUPAC Name

4,5,6,7-tetraphenyl-2-benzofuran-1,3-dione

Molecular Formula

C32H20O3

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C32H20O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20H

InChI Key

RSKXGCFFFZIWNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)OC3=O)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)OC3=O)C5=CC=CC=C5)C6=CC=CC=C6

Precursor for Organic Materials:

Due to its rigid structure and multiple aromatic groups, TPPA serves as a valuable precursor for the synthesis of various organic materials. Research explores its use in the development of:

  • Polyimides

    TPPA can be converted into high-performance polyimides, a class of polymers known for their excellent thermal stability, mechanical strength, and electrical insulating properties. These properties make them valuable for applications in aerospace, electronics, and high-temperature coatings [].

  • Conjugated Polymers

    TPPA can be used to create conjugated polymers with tailored electronic properties. These polymers have potential applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) due to their ability to conduct electricity and emit light [].

Ligand Design in Coordination Chemistry:

The aromatic rings and carbonyl groups in TPPA provide potential binding sites for metal ions. This characteristic makes it a candidate ligand in coordination chemistry research. By incorporating TPPA into metal complexes, scientists can explore their potential applications in catalysis, sensing, and molecular recognition [].

Organic Light-Emitting Diodes (OLEDs):

Research investigates the use of TPPA derivatives as host materials in OLEDs. Host materials play a crucial role in transporting charges and facilitating light emission within the device. TPPA's structure can be modified to optimize its properties for efficient OLED operation [].

Biomedical Applications (Preliminary Research):

Limited research explores potential biomedical applications of TPPA. Some studies suggest its derivatives might possess antitumor or antibacterial properties. However, this area requires further investigation to understand the mechanisms and potential clinical applications [].

Tetraphenylphthalic anhydride is a chemical compound with the molecular formula C32H20O3 and a molecular weight of 452.51 g/mol. It is characterized by its unique structure, which consists of a phthalic anhydride core substituted with four phenyl groups. This compound is notable for its stability and versatility in various

, including:

  • Nucleophilic Acyl Substitution: The anhydride can react with nucleophiles such as alcohols to form esters. This reaction is facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group .
  • Formation of Arynes: Under certain conditions, tetraphenylphthalic anhydride can decompose to generate reactive intermediates known as arynes, which can further react with various nucleophiles .
  • Polymerization: It can also undergo polymerization reactions, contributing to the formation of high-performance materials due to its rigid structure and thermal stability .

The most common method for synthesizing tetraphenylphthalic anhydride involves the condensation reaction between tetraphenylcyclopentadienone and maleic anhydride in a suitable solvent such as nitrobenzene. The reaction proceeds under controlled conditions to yield tetraphenylphthalic anhydride efficiently . Other methods may include variations involving different solvents or catalysts to optimize yield and purity.

Tetraphenylphthalic anhydride has several applications across different fields:

  • Organic Synthesis: It serves as a versatile reagent in organic chemistry for synthesizing various compounds.
  • Polymer Chemistry: It is used as a building block for producing high-performance polymers, particularly those requiring enhanced thermal stability and mechanical properties.
  • Material Science: Its unique properties make it suitable for developing advanced materials, including coatings and composites used in electronics and aerospace industries .

Interaction studies involving tetraphenylphthalic anhydride often focus on its reactivity with other organic compounds. These studies reveal insights into how this compound can facilitate reactions with nucleophiles and participate in complex reaction mechanisms. Understanding these interactions is crucial for optimizing its use in synthetic applications and material development .

Tetraphenylphthalic anhydride shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameStructure FeaturesUnique Aspects
Phthalic AnhydrideTwo carbonyl groupsMore reactive due to fewer steric hindrances
TetraphenylcyclopentadienoneContains cyclopentadiene unitPrecursor to tetraphenylphthalic anhydride
BenzophenoneTwo phenyl groups linked by a carbonylLacks the anhydride functionality
DiphenylphthalateTwo phenyl groups attached to phthalateLess sterically hindered than tetraphenyl derivative

Tetraphenylphthalic anhydride's uniqueness lies in its four phenyl substituents that enhance its stability and alter its reactivity compared to simpler phthalate derivatives .

XLogP3

7.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4741-53-1

Wikipedia

Tetraphenylphthalic anhydride

Dates

Modify: 2023-08-16

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